molecular formula C49H72ClN3O9 B12371608 Cy3-PEG8-Alkyne

Cy3-PEG8-Alkyne

Cat. No.: B12371608
M. Wt: 882.6 g/mol
InChI Key: BIZZKBGGPQROCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG8-Alkyne typically involves the conjugation of Cyanine 3 with a PEG linker and an alkyne group. The process begins with the preparation of Cyanine 3, followed by the attachment of the PEG linker through a series of chemical reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Cy3-PEG8-Alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and labeling applications .

Common Reagents and Conditions:

    Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules.

    Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature.

Major Products: The major product of the CuAAc reaction involving this compound is a triazole-linked conjugate. This product retains the fluorescent properties of Cy3 and can be used for various labeling and imaging applications .

Scientific Research Applications

Cy3-PEG8-Alkyne has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cy3-PEG8-Alkyne involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This reaction forms a stable triazole linkage between the alkyne group of this compound and the azide group of the target molecule. The resulting conjugate retains the fluorescent properties of Cy3, allowing for the visualization and tracking of the labeled molecule .

Comparison with Similar Compounds

    Cy3-PEG4-Alkyne: Contains four PEG units and an alkyne group. It has similar properties but lower solubility and biocompatibility compared to Cy3-PEG8-Alkyne.

    Cy5-PEG8-Alkyne: A derivative of Cyanine 5 (Cy5) with eight PEG units and an alkyne group. It has a different spectral range and is used for multiplex imaging applications.

    Cy3-PEG8-Azide: Contains eight PEG units and an azide group instead of an alkyne group. .

Uniqueness: this compound stands out due to its combination of high solubility, biocompatibility, and efficient CuAAc reactivity. The presence of eight PEG units enhances its stability and reduces non-specific interactions, making it a versatile tool for various research applications .

Properties

Molecular Formula

C49H72ClN3O9

Molecular Weight

882.6 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;chloride

InChI

InChI=1S/C49H71N3O9.ClH/c1-7-25-54-27-29-56-31-33-58-35-37-60-39-40-61-38-36-59-34-32-57-30-28-55-26-23-50-47(53)22-9-8-14-24-52-44-19-13-11-17-42(44)49(4,5)46(52)21-15-20-45-48(2,3)41-16-10-12-18-43(41)51(45)6;/h1,10-13,15-21H,8-9,14,22-40H2,2-6H3;1H

InChI Key

BIZZKBGGPQROCG-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]

Origin of Product

United States

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